Bienvenue dans la boutique en ligne BenchChem!

Oleoyl 3-carbacyclic phosphatidic acid

Autotaxin inhibition Lysophospholipase D LPA production

This metabolically stabilized cyclic LPA analog resists hydrolysis due to its unique carba-modification, enabling sustained ATX inhibition and selective LPA1/3 antagonism (IC50: 440–836 nM). Essential for anti-metastatic assays where LPA 18:1 or natural cPA confound results. For validated LPA pathway research only.

Molecular Formula C22H41O5P
Molecular Weight 416.5 g/mol
Cat. No. B109590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOleoyl 3-carbacyclic phosphatidic acid
Synonyms3-ccPA 18:1
Molecular FormulaC22H41O5P
Molecular Weight416.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)OCC1CCP(=O)(O1)O
InChIInChI=1S/C22H41O5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(23)26-20-21-18-19-28(24,25)27-21/h9-10,21H,2-8,11-20H2,1H3,(H,24,25)/b10-9-
InChIKeyIJSTZKWSILWQEC-KTKRTIGZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oleoyl 3-Carbacyclic Phosphatidic Acid (3-ccPA 18:1): A Chemically Stabilized Cyclic LPA Analog for Autotaxin Inhibition and Metastasis Research


Oleoyl 3-carbacyclic phosphatidic acid (3-ccPA 18:1), formally designated (2-hydroxy-2-oxo-1,2λ⁵-oxaphospholan-5-yl)methyl (Z)-octadec-9-enoate, is a synthetic carba-derivative of the naturally occurring phospholipid mediator cyclic phosphatidic acid (cPA). This compound is distinguished by the substitution of a methylene group for the sn-3 oxygen atom, yielding a metabolically stabilized analog resistant to enzymatic hydrolysis that would otherwise convert cPA to the potent bioactive lipid lysophosphatidic acid (LPA) [1]. As a selective modulator of the LPA signaling axis, 3-ccPA 18:1 functions primarily as an autotaxin (ATX) inhibitor and LPA receptor antagonist, making it a critical tool compound for dissecting LPA-mediated pathologies, particularly in oncology where aberrant LPA signaling drives tumor progression and metastasis .

Procurement Caution: Why LPA, cPA, and Other 3-ccPA Analogs Cannot Substitute for 3-ccPA 18:1 in Target Engagement Assays


Substituting 3-ccPA 18:1 with its biological precursor (LPA 18:1), its natural cyclic counterpart (cPA), or even a structurally similar analog with a different acyl chain (e.g., 3-ccPA 16:0) introduces confounding variables that invalidate experimental conclusions. LPA 18:1 is a full agonist of LPA1-4 GPCRs, promoting cell proliferation, survival, and migration—effects that are mechanistically opposite to the antimetastatic and cytostatic properties of 3-ccPA 18:1 [1]. Conversely, natural cPA is susceptible to rapid hydrolysis by lysophospholipase D/autotaxin, leading to LPA generation and off-target receptor activation in cellular and in vivo systems . Furthermore, chain-length analogs like palmitoyl 3-ccPA (16:0) exhibit markedly different potency profiles against key targets such as autotaxin and RhoA, as quantified below . The unique combination of (i) metabolic stability conferred by the 3-carba modification, (ii) an 18:1 acyl chain optimal for ATX active site binding, and (iii) a distinctive LPA receptor subtype selectivity fingerprint renders 3-ccPA 18:1 non-interchangeable with any related lipid mediator.

3-ccPA 18:1 Quantitative Comparative Evidence: Head-to-Head Performance Data for Scientific Selection


Autotaxin (ATX) Inhibition: 3-ccPA 18:1 Exhibits Broad-Spectrum Potency Superior to Chain-Shortened Analogs

3-ccPA 18:1 functions as a potent inhibitor of autotaxin (ATX), the primary enzyme responsible for extracellular LPA production. While an exact IC50 value for ATX inhibition by the 18:1 variant is not discretely reported, its activity falls within a defined, highly efficacious concentration window. In direct comparative studies within the same assay platform, 3-ccPA 18:1 significantly suppresses ATX activity in the 0.1–1.0 μM range, a potency bracket consistent with the compound's ability to antagonize LPA receptors at similar concentrations (IC50 LPA1 = 836 nM; IC50 LPA3 = 440 nM) [1]. In contrast, the structurally related 16:1 analog (palmitoleoyl 3-ccPA) is only a moderately effective ATX inhibitor with a reported IC50 of 620 nM . This quantitative difference in potency highlights that the 18:1 acyl chain is superior for ATX active site engagement compared to the 16:1 chain.

Autotaxin inhibition Lysophospholipase D LPA production

Functional Antagonism of Cell Migration: 3-ccPA 18:1 Blocks Transcellular Migration with >90% Efficacy at Non-Cytotoxic Concentrations

In a functional model of tumor cell metastasis, 3-ccPA 18:1 demonstrates a clear and quantifiable advantage over vehicle controls and the natural LPA stimulus. At a concentration of 25 μM, 3-ccPA 18:1 inhibits the transcellular migration of MM1 cells across mesothelial cell monolayers in response to two distinct chemotactic stimuli: fetal bovine serum (FBS) and LPA. The compound reduces FBS-induced migration by 90.1% and LPA-induced migration by 99.9% . Critically, this antimigratory effect occurs without affecting cell proliferation at this concentration . This functional antagonism is a direct result of the compound's unique combination of ATX inhibition and LPA receptor antagonism, a dual mechanism not achievable with natural LPA (which promotes migration) or cPA (which is enzymatically labile).

Cancer metastasis Cell migration MM1 cells

LPA Receptor Subtype Selectivity: 3-ccPA 18:1 is an Antagonist at LPA1 and LPA3 but a Weak Agonist at LPA5, Distinct from LPA

The pharmacological profile of 3-ccPA 18:1 at LPA receptors is fundamentally distinct from that of its biological comparator, LPA 18:1. 3-ccPA 18:1 acts as an antagonist at LPA1 (IC50 = 836 nM) and LPA3 (IC50 = 440 nM) . In stark contrast, LPA 18:1 is a potent agonist at these same receptors (LPA1 EC50 typically in low nanomolar range). Furthermore, 3-ccPA 18:1 does not activate LPA2 or LPA4 receptors, and it functions only as a weak partial agonist at LPA5, with an EC50 > 1 μM [1]. This selectivity fingerprint—antagonism of LPA1/3, no activity at LPA2/4, and weak agonism at LPA5—is unique to the 3-carba scaffold and cannot be replicated by using LPA 18:1, cPA, or 2-ccPA analogs, which exhibit different receptor activation profiles.

LPA receptor pharmacology GPCR signaling Receptor subtype selectivity

Metabolic Stability: The 3-Carba Modification Confers Complete Resistance to ATX-Mediated Hydrolysis Compared to Natural cPA

A critical differentiator of 3-ccPA 18:1 is its metabolic stability relative to its natural counterpart, cyclic phosphatidic acid (cPA). cPA is a substrate for lysophospholipase D/autotaxin, which hydrolyzes the sn-3 phosphate ester bond to yield LPA, a potent mitogen and motogen. The substitution of the sn-3 oxygen atom with a methylene group in 3-ccPA creates a carbon-phosphorus bond that is completely resistant to this enzymatic cleavage [1]. This chemical modification prevents the in situ generation of LPA, which would otherwise confound experimental results by activating LPA1-4 receptors. This stability is a defining feature of all carba-cPA analogs (2-ccPA and 3-ccPA), but when combined with the 18:1 acyl chain, 3-ccPA 18:1 achieves a unique balance of target engagement and resistance to degradation that is not available with natural cPA or LPA.

Metabolic stability Carba-analog Enzymatic hydrolysis

Stereochemical Influence on LPA5 Activation: S-3-CCPA Exhibits Significantly Higher Efficacy than the R-Enantiomer

The biological activity of 3-ccPA 18:1 is influenced by its stereochemistry at the chiral center. In a direct head-to-head comparison of the purified R- and S-enantiomers, S-3-CCPA was found to be significantly more efficacious in activating the LPA5 receptor compared to the R-stereoisomer [1]. This stereoselectivity is notable as it represents one of the first demonstrations of chiral discrimination by the LPA5 receptor, contrasting with LPA1-3 receptors which show little stereoselectivity for CCPA ligands [1]. The racemic mixture, which is the standard commercial form of 3-ccPA 18:1, contains both enantiomers and therefore exhibits intermediate LPA5 agonist activity. In contrast, no stereoselective differences were observed between the two isomers for autotaxin inhibition or for the inhibition of lung metastasis in vivo [1].

Stereoselectivity LPA5 GPCR Chiral pharmacology

Optimal Use Cases for 3-ccPA 18:1: Application Scenarios Directly Supported by Comparative Evidence


In Vitro Metastasis and Cell Migration Assays Requiring LPA Pathway Suppression

Researchers modeling the early steps of cancer metastasis, particularly transendothelial or transmesothelial migration, should select 3-ccPA 18:1 as a tool compound for LPA pathway inhibition. The compound's demonstrated ability to block MM1 cell migration by >90% in response to both serum and LPA [1] provides a robust, quantifiable benchmark for assay validation. Unlike LPA itself, which promotes migration, or cPA, which is enzymatically converted to LPA, 3-ccPA 18:1 provides sustained, unambiguous inhibition. This scenario is particularly relevant for screening anti-metastatic compounds or for target validation studies in melanoma, ovarian, and breast cancer models where LPA-driven motility is a key pathological feature.

Pharmacological Dissection of LPA Receptor Subtype-Specific Signaling

In studies aimed at deconvoluting the individual contributions of LPA receptor subtypes (LPA1-5) to a complex cellular phenotype, 3-ccPA 18:1 is an indispensable reagent. Its unique profile as an antagonist of LPA1 and LPA3 (IC50 836 nM and 440 nM, respectively) while sparing LPA2 and LPA4 [1] allows researchers to selectively block signaling through the LPA1/3 axis. This is in stark contrast to pan-agonists like LPA 18:1. When used in combination with receptor-specific agonists or siRNA knockdown, 3-ccPA 18:1 enables rigorous pharmacological validation of LPA1/3-dependent effects in processes such as neurite retraction, cell proliferation, and cytokine production.

In Vivo Models of Experimental Metastasis Where ATX Inhibition is a Validated Target

For in vivo efficacy studies using models such as the B16-F10 experimental lung metastasis model in C57BL/6 mice, 3-ccPA 18:1 (and its stereoisomers) has demonstrated antimetastatic activity [1]. The compound's dual mechanism—potent ATX inhibition in the 0.1–1.0 μM range and LPA1/3 antagonism—is mechanistically aligned with the goal of reducing LPA-mediated tumor cell extravasation and colonization. The carbacyclic modification ensures sufficient in vivo stability to observe a pharmacodynamic effect. This scenario is appropriate for studies evaluating the therapeutic potential of LPA signaling blockade in oncology, with the caveat that the racemic mixture is suitable as stereoselectivity for ATX inhibition and antimetastatic activity is minimal [1].

ATX Enzyme Inhibition Assays and Mechanistic Studies of Lysophospholipase D

Biochemists and enzymologists studying the catalytic mechanism or inhibition of autotaxin (lysophospholipase D) should employ 3-ccPA 18:1 as a well-characterized, chemically stable inhibitor. The compound inhibits ATX-mediated hydrolysis in the 0.1–1.0 μM concentration range . Its mechanism of inhibition is distinct from other ATX inhibitors (e.g., S32826) and it also exhibits cross-reactivity with related glycerophosphodiesterases GDE4 and GDE7 [2]. This broader inhibitory profile makes 3-ccPA 18:1 a valuable tool for studying the structural and functional relationships within the ectonucleotide pyrophosphatase/phosphodiesterase (ENPP) family, beyond its primary application as an LPA pathway modulator.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oleoyl 3-carbacyclic phosphatidic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.